molecular formula C18H19NO3 B2913352 Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate CAS No. 950691-63-1

Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate

Cat. No. B2913352
CAS RN: 950691-63-1
M. Wt: 297.354
InChI Key: YJUZLNDEYLMQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate” is a complex organic compound. The “diphenylmethyl” part suggests the presence of a benzhydryl group, which is a fundamental component present in drugs which are anti-histamines, anti-hypertensive, anti-migraine, and anti-allergenic agents . The “azetidine” part indicates a four-membered nitrogen-containing ring, which is a common structure in many pharmaceuticals .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For instance, the carboxylate group might undergo reactions typical of esters, while the azetidine ring might participate in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the polar carboxylate group might influence its solubility, while the bulky diphenylmethyl group might influence its melting and boiling points .

Scientific Research Applications

Drug Discovery and Development

“Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate” could play a significant role in drug discovery and development . The compound’s structure and its relationship with biological activity is a key aspect of small-molecule drug discovery . The methylation effect, or the “magic methyl” effect, is a factor that stands out due to the number of examples that demonstrate profound changes in either pharmacodynamic or pharmacokinetic properties .

Modulation of Physicochemical Properties

The compound can be used to modulate physicochemical properties such as LogP and aqueous solubility . This is important in the design or optimization of bioactive compounds .

Control of Conformational Properties

“Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate” can be used to control the conformational properties of a given scaffold . This is particularly useful in the strategy of conformational restriction .

Bioisosterism and Homologation

The compound can benefit drug design strategies such as bioisosterism and homologation . These strategies can benefit from the insertion of a methyl group .

Protection and Deprotection of Nucleosides

“Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate” can be used in the protection and deprotection of nucleosides . This is particularly useful in multistep synthesis protocols where selective and efficient protection and deprotection reactions play a central role .

Catalyst for Protection of Hydroxyl Groups

The compound can be used as a catalyst for the protection of hydroxyl groups in certain systems . This has been shown to be effective with PdCl2 as the transition metal catalyst .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For instance, if it’s similar to other diphenylmethyl compounds, it might be harmful if swallowed or cause skin irritation .

properties

IUPAC Name

methyl 1-benzhydryl-3-hydroxyazetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-22-17(20)18(21)12-19(13-18)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,21H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUZLNDEYLMQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sulfuric acid (4.00 mL, 47.3 mmol) was added to a mixture of 1-benzhydryl-3-hydroxyazetidine-3-carboxylic acid (2.13 g, 7.50 mmol) in MeOH (20 mL). The mixture was heated to 80° C. for 18 h, diluted with EtOAc, extracted with water, 1N NaOH, dried over MgSO4, and evaporated. The solid was rinsed with Et2O to give methyl 1-benzhydryl-3-hydroxyazetidine-3-carboxylate. 1H NMR (300 MHz, CDCl3) δ ppm 7.43-7.49 (m, 4H), 7.24-7.31 (m, 4H), 7.15-7.23 (m, 2H), 4.54 (s, 1H), 3.90 (s, 3H), 3.59-3.72 (m, 2H), 3.24-3.39 (m, 2H). MS (ESI) m/z: Calculated; 297.14 Observed: 298.1 (M++1).
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